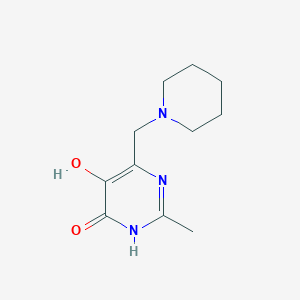
7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with hydroxy, naphthalen-2-yloxy, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be attached through an etherification reaction, where the quinoline derivative is reacted with naphthalen-2-ol in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Quinoline-3,4-dione derivatives.
Reduction: 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-methanol.
Substitution: Various quinoline derivatives with different functional groups.
科学的研究の応用
4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins, while the naphthalen-2-yloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-yloxy group, making it less hydrophobic.
7-(2-(Naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid: Lacks the hydroxy group, affecting its hydrogen bonding capability.
4-Hydroxy-7-ethoxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-yloxy group, reducing its overall complexity.
Uniqueness
4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid is unique due to the presence of both hydroxy and naphthalen-2-yloxy groups, which enhance its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications.
特性
CAS番号 |
79807-95-7 |
|---|---|
分子式 |
C22H17NO5 |
分子量 |
375.4 g/mol |
IUPAC名 |
7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H17NO5/c24-21-18-8-7-17(12-20(18)23-13-19(21)22(25)26)28-10-9-27-16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11-13H,9-10H2,(H,23,24)(H,25,26) |
InChIキー |
ASCGFMFCUMXIEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCOC3=CC4=C(C=C3)C(=O)C(=CN4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)


![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)








![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
